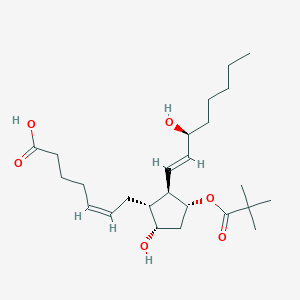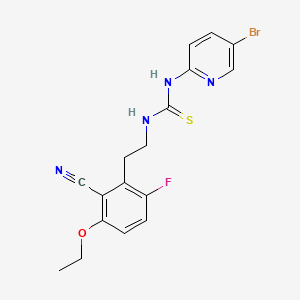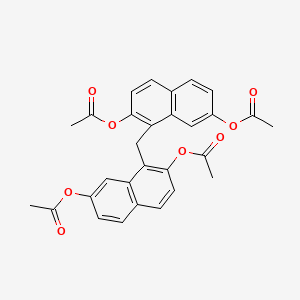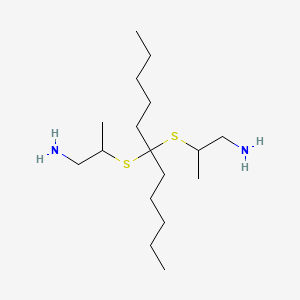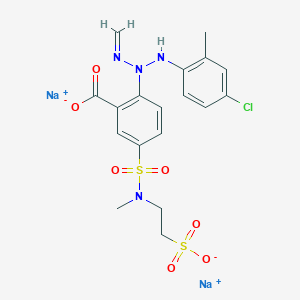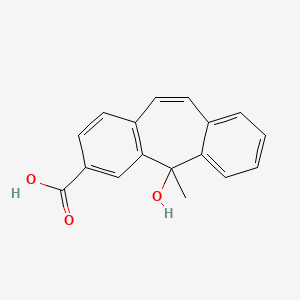
5-Hydroxy-5-methyl-5H-dibenzo(a,d)cycloheptene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-5-methyl-5H-dibenzo(a,d)cycloheptene-3-carboxylic acid is a complex organic compound known for its unique structural properties It belongs to the class of dibenzo[a,d]cycloheptenes, which are characterized by a seven-membered ring fused to two benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-5-methyl-5H-dibenzo(a,d)cycloheptene-3-carboxylic acid typically involves a multi-step process. One common method includes the annulation of ortho-aryl alkynyl benzyl alcohols with arenes via a Tf2O-mediated formal [5 + 2] annulation reaction . This reaction is known for its high efficiency, regioselectivity, and step-economy.
Industrial Production Methods
the principles of organic synthesis, such as the use of Friedel–Crafts-type alkylation and subsequent intramolecular cyclization, can be applied to scale up the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-5-methyl-5H-dibenzo(a,d)cycloheptene-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-5-methyl-5H-dibenzo(a,d)cycloheptene-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-5-methyl-5H-dibenzo(a,d)cycloheptene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Hydroxy-5H-dibenzo[a,d]cycloheptene
- 5-Methyl-5H-dibenzo[a,d]cycloheptene
- 5-Amino-5H-dibenzo[a,d]cycloheptene
Eigenschaften
CAS-Nummer |
4260-63-3 |
|---|---|
Molekularformel |
C17H14O3 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
2-hydroxy-2-methyltricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-5-carboxylic acid |
InChI |
InChI=1S/C17H14O3/c1-17(20)14-5-3-2-4-11(14)6-7-12-8-9-13(16(18)19)10-15(12)17/h2-10,20H,1H3,(H,18,19) |
InChI-Schlüssel |
ZGHFPKMFIGHIBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C=CC3=C1C=C(C=C3)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(benzylamino)-N-[2-[3-[2-[[2-(benzylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide;oxalic acid](/img/structure/B12731461.png)
